3-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a 3,4-dihydroquinolin-1(2H)-one, a 1,2,4-triazole, and a benzo[d]thiazol-2(3H)-one .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis of the molecular structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. As with the synthesis, without more specific information, it’s difficult to provide an accurate analysis of the potential chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These could include properties like solubility, melting point, boiling point, and reactivity. Unfortunately, without more specific information, it’s difficult to provide an accurate analysis of these properties .Scientific Research Applications
Heterocyclic Compound Synthesis
Research on heterocyclic compounds that share structural elements with the compound has demonstrated significant scientific interest due to their diverse biological activities. For example, novel hetarylquinolines containing thiazolidine and dihydrothiazole rings have been synthesized, exploring the chemistry of substituted hydrazinocarbothioamides and their potential applications (Aleqsanyan & Hambardzumyan, 2021). This research underscores the versatility of such structures in synthesizing new molecules with potentially useful properties.
Antitumor Activity
Compounds structurally related to the specified molecule have been designed and evaluated for their antitumor activities. A study synthesized 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating significant broad-spectrum antitumor activity. This work highlights the potential of such compounds in developing new therapeutic agents (Al-Suwaidan et al., 2016).
Cytotoxicity, Antimicrobial, and Anti-inflammatory Activities
Another research avenue has explored the synthesis of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives. These compounds were found to possess marked sedative action, reveal high anti-inflammatory activity, and exhibit selective cytotoxic effects concerning tumor cell lines. Some synthesized compounds also demonstrated antimicrobial action, suggesting their potential in diverse scientific applications (Zablotskaya et al., 2013).
Insecticidal Activity
The synthesis of nitrogen heterocycles incorporating a quinoline scaffold has been reported, with some compounds showing potent insecticidal activity. This suggests the potential for developing eco-friendly insecticidal agents from such structures (Ghareeb et al., 2021).
Anticonvulsant Evaluation
Compounds with benzo[d]thiazol-2-ylcarbamoyl and quinazolinone moieties have been synthesized and evaluated for their anticonvulsant effects, showing promise as potential antiepileptic drugs (Malik et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N5O2S2/c35-27(32-17-8-12-22-11-4-5-13-23(22)32)20-37-28-31-30-26(33(28)18-16-21-9-2-1-3-10-21)19-34-24-14-6-7-15-25(24)38-29(34)36/h1-7,9-11,13-15H,8,12,16-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNPYROBEJENBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(N3CCC4=CC=CC=C4)CN5C6=CC=CC=C6SC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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